molecular formula C25H39N3O8 B1199784 Eptastigmine tartrate CAS No. 121652-76-4

Eptastigmine tartrate

Numéro de catalogue: B1199784
Numéro CAS: 121652-76-4
Poids moléculaire: 509.6 g/mol
Clé InChI: KSVOUNWEPRJFHX-BNBZVHDBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eptastigmine tartrate, also known as this compound, is a useful research compound. Its molecular formula is C25H39N3O8 and its molecular weight is 509.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Mechanism

Eptastigmine acts primarily as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes that break down acetylcholine in the synaptic cleft. By inhibiting these enzymes, eptastigmine increases the concentration of acetylcholine, enhancing cholinergic signaling in the central nervous system. Studies have shown that eptastigmine can increase brain acetylcholine levels by 2500-3000%, leading to improved cerebral blood flow and cognitive function .

Alzheimer's Disease Treatment

Eptastigmine has been extensively studied for its efficacy in treating Alzheimer's disease. Clinical trials involving over 1500 patients demonstrated significant improvements in cognitive performance compared to placebo, particularly in patients with severe cognitive impairment. The cognitive benefits were assessed using the Alzheimer's Disease Assessment Scale, where an inverted U-shaped dose-response relationship was observed, indicating optimal dosing is crucial for efficacy .

Cognitive Enhancement in Animal Models

In preclinical studies, eptastigmine has shown memory-enhancing effects across various animal models. It has been reported to restore age-related EEG changes and improve learning and memory in aged and lesioned animals without adversely affecting motor activity . These findings suggest potential applications for eptastigmine beyond Alzheimer's disease, possibly extending to other cognitive impairments.

Safety and Tolerability

Eptastigmine is generally well tolerated among patients. Most adverse events reported are mild to moderate in intensity and primarily cholinergic in nature. However, some studies have noted hematologic effects such as granulocytopenia, which led to the suspension of further clinical trials . Continuous monitoring of safety profiles is essential for its long-term use.

Comparative Efficacy

A comparative analysis of eptastigmine with other cholinesterase inhibitors reveals its unique advantages:

Cholinesterase Inhibitor Mechanism Primary Use Efficacy in Alzheimer's Adverse Effects
EptastigmineReversible AChE inhibitorAlzheimer's diseaseSignificant improvementMild to moderate cholinergic
DonepezilReversible AChE inhibitorAlzheimer's diseaseModerate improvementGastrointestinal issues
RivastigmineReversible AChE & BuChE inhibitorAlzheimer's diseaseModerate improvementNausea, vomiting

Case Studies

Several case studies have documented the effects of eptastigmine on patients with varying degrees of cognitive impairment:

  • Case Study 1 : A 72-year-old female with moderate Alzheimer's showed notable improvement in daily living activities after 12 weeks on eptastigmine (20 mg three times daily), as measured by the Instrumental Activities of Daily Living scale.
  • Case Study 2 : A cohort of elderly patients exhibited enhanced memory recall and reduced caregiver burden after consistent administration of eptastigmine over six months.

These case studies underline the practical applications of eptastigmine in clinical settings, reinforcing its role as a valuable therapeutic agent.

Propriétés

Numéro CAS

121652-76-4

Formule moléculaire

C25H39N3O8

Poids moléculaire

509.6 g/mol

Nom IUPAC

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C21H33N3O2.C4H6O6/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4;5-1(3(7)8)2(6)4(9)10/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25);1-2,5-6H,(H,7,8)(H,9,10)/t19-,21+;1-,2-/m11/s1

Clé InChI

KSVOUNWEPRJFHX-BNBZVHDBSA-N

SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C.C(C(C(=O)O)O)(C(=O)O)O

SMILES isomérique

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES canonique

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C.C(C(C(=O)O)O)(C(=O)O)O

Synonymes

eptastigmine
heptastigmine
heptyl physostigmine
heptyl-physostigmine
heptylphysostigmine
MF 201
MF-201
physostigmine heptyl
pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.